molecular formula C10H10BrF B1302600 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene CAS No. 842140-42-5

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene

Cat. No.: B1302600
CAS No.: 842140-42-5
M. Wt: 229.09 g/mol
InChI Key: CMBIVJQDJVCAMN-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene (CAS RN: 842140-42-5) is an organobromine compound with the molecular formula C₁₀H₉BrF. It features a propenyl chain substituted with a bromine atom at the 2-position and a 4-fluoro-3-methylphenyl group at the 3-position (Figure 1). This structure places it in a class of allylic bromides with aromatic substituents, which are often intermediates in organic synthesis for pharmaceuticals, agrochemicals, and materials science . Key identifiers include its ChemSpher ID (MFCD06201213) and an average molecular mass of 227.08 g/mol .

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIVJQDJVCAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373680
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-42-5
Record name 4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene typically involves the bromination of 3-(4-fluoro-3-methylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles like hydrogen halides, halogens, and other reagents, resulting in the formation of saturated products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide to form diols or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Addition: Reagents like hydrogen chloride, bromine, or iodine in solvents such as chloroform or carbon tetrachloride.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents under mild to moderate conditions.

Major Products Formed

    Substitution Products: Compounds with new functional groups replacing the bromine atom.

    Addition Products: Saturated compounds with halogen or other electrophilic groups added across the double bond.

    Oxidation Products: Diols or other oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a saturated product. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene and Analogs

Compound Name CAS RN Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Applications References
This compound 842140-42-5 C₁₀H₉BrF 4-Fluoro, 3-methylphenyl N/A N/A Pharmaceutical intermediates
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene 842140-29-8 C₉H₇BrClF 3-Chloro, 5-fluorophenyl 251 ± 35 (pred.) 1.530 (pred.) Agrochemical synthesis
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene N/A C₁₃H₁₀BrF 4-Fluoro-1-naphthyl N/A N/A Materials science
2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene N/A C₉H₇BrClF 4-Chloro, 2-fluorophenyl N/A N/A Polymer additives
2-Bromo-3-(2-naphthyl)-1-propene 951887-49-3 C₁₃H₁₁Br 2-Naphthyl N/A N/A Organic electronics

Substituent Effects on Physicochemical Properties

  • Halogen Influence : The presence of fluorine (electronegative, small atomic radius) in the target compound reduces steric hindrance compared to bulkier substituents like chlorine. For example, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene has a predicted boiling point of 251°C, likely higher than the target compound due to increased molecular weight (249.51 g/mol vs. 227.08 g/mol) and Cl’s polarizability .

Reactivity Trends

  • Electrophilic Reactivity : The allylic bromine in all analogs is susceptible to nucleophilic substitution (SN₂) or elimination. Electron-withdrawing groups (e.g., -F, -Cl) enhance the leaving group ability of bromide, accelerating reactions compared to electron-donating groups .
  • Steric Effects : The 3-methyl group in the target compound may hinder nucleophilic attack at the allylic position relative to unsubstituted phenyl analogs.

Phase Behavior and Stability

While phase equilibrium data for the target compound are lacking, studies on structurally related sulfur-containing propenes (e.g., 1-propanethiols) suggest that increased halogenation reduces volatility and enhances solubility in nonpolar solvents .

Biological Activity

2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene is an organic compound with significant potential in biological applications, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 229.09 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is influenced by its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles through an SN2 mechanism, forming new carbon-nucleophile bonds.
  • Electrophilic Addition : The double bond in the propene chain can react with electrophiles, resulting in the formation of saturated products.

These reactions can modulate enzyme activity or cellular pathways, leading to potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related halogenated compounds demonstrate strong inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have also shown antifungal properties against strains such as Candida albicans, with MIC values indicating effective concentrations for inhibition .

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated a series of halogenated propene derivatives, including this compound. The results demonstrated that these compounds had broad-spectrum antimicrobial activity, with notable efficacy against both bacterial and fungal strains. The presence of halogens was crucial for enhancing bioactivity .
  • Cancer Research Applications :
    • Investigations into the anticancer potential of structurally similar compounds revealed that they could inhibit tumor cell proliferation through apoptosis induction pathways. These studies suggest that this compound may share similar properties, warranting further exploration in cancer therapeutics .

Comparative Analysis

Compound NameKey FeaturesBiological ActivityReference
This compoundBromine and fluorine substituentsAntimicrobial, anticancer potential
2-Bromo-3-(4-chloro-3-methylphenyl)-1-propeneChlorine instead of fluorineModerate antibacterial activity
2-Bromo-3-(4-fluoro-4-methoxyphenyl)-1-propeneAdditional methoxy groupEnhanced reactivity in biological systems

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